molecular formula C13H9ClN2O B2926737 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 54995-52-7

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2926737
CAS No.: 54995-52-7
M. Wt: 244.68
InChI Key: XJHAVALWFPKQEE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a 3-chlorophenyl substituent at the 2-position and an amine group at the 5-position of the benzoxazole core. Its molecular formula is C₁₃H₉ClN₂O, with a molecular weight of 246.0 g/mol (MS m/z 246.0 [M+H]+) . The compound is synthesized via deprotection of a tert-butyl carbamate intermediate using HCl in dioxane, yielding the free amine . Key spectral data include a UPLC-MS retention time of 1.06 min under acidic conditions .

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHAVALWFPKQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54995-52-7
Record name 2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with salicylaldehyde in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzoxazol-5-amine scaffold is versatile, with modifications at the 2-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine 3-Chlorophenyl C₁₃H₉ClN₂O 246.0 Not reported Intermediate in PPARγ agonists
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine 3-Methoxyphenyl C₁₄H₁₂N₂O₂ 240.26 313527-38-7 Enhanced solubility due to polar methoxy group
2-(4-Ethylphenyl)-1,3-benzoxazol-5-amine 4-Ethylphenyl C₁₅H₁₄N₂O 238.29 Not reported Used in bromo-nitrobenzamide synthesis
5-Chloro-6-nitro-1,3-benzoxazol-2-amine 5-Chloro, 6-nitro C₇H₄ClN₃O₃ 213.58 1820717-50-7 High reactivity for electrophilic substitution
2-(Pyridin-3-yl)-1,3-benzoxazol-5-amine Pyridin-3-yl C₁₂H₉N₃O 211.22 61382-21-6 Potential kinase inhibitor due to heteroaromatic moiety

Physicochemical Properties

  • Lipophilicity : The 3-chlorophenyl group increases lipophilicity (logP ~2.5) compared to methoxy (logP ~1.8) or pyridyl (logP ~1.2) substituents, affecting membrane permeability .
  • Solubility : Methoxy and pyridyl derivatives exhibit higher aqueous solubility due to hydrogen-bonding capabilities .
  • Stability : Nitro-substituted benzoxazoles (e.g., 5-Chloro-6-nitro) are prone to reduction under acidic conditions, whereas chlorophenyl derivatives are more stable .

Biological Activity

2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant studies and data tables.

The molecular structure of this compound can be analyzed through various spectral techniques such as NMR and mass spectrometry. The compound exhibits significant interactions due to the presence of the chlorophenyl group and the benzoxazole moiety.

Antimicrobial Activity

Recent studies have shown that benzoxazole derivatives, including this compound, exhibit antimicrobial properties. The compound was tested against various bacterial strains, revealing selective activity against Gram-positive bacteria.

Compound Tested Strain MIC (µg/mL)
This compoundBacillus subtilis32
Escherichia coli>64

These results indicate that while the compound shows efficacy against certain bacteria, it is less effective against Gram-negative strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).

Cell Line IC50 (µM)
MCF-715
A54920
PC318

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Anticonvulsant Activity

In anticonvulsant studies, derivatives of benzoxazole have shown promise in treating seizures. The compound was evaluated using maximal electroshock seizure (MES) tests, where it exhibited significant protective effects.

Compound Protection Rate (%)
This compound70

This protective effect indicates potential therapeutic applications in epilepsy management.

Case Studies

A notable case study involved synthesizing various benzoxazole derivatives and evaluating their biological activity. In one study, modifications to the benzoxazole core led to enhanced activity against specific cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that substituents on the aromatic ring significantly influenced biological potency.

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